molecular formula C25H20Cl2N4O4S B11086821 N-[3-(4-chlorophenyl)-5-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]-3-methoxybenzamide

N-[3-(4-chlorophenyl)-5-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]-3-methoxybenzamide

Cat. No.: B11086821
M. Wt: 543.4 g/mol
InChI Key: QJIXCITZCUFWBO-UHFFFAOYSA-N
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Description

N-[3-(4-chlorophenyl)-5-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]-3-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes chlorophenyl and methoxybenzamide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chlorophenyl)-5-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]-3-methoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-chlorophenyl and 3-chlorophenyl derivatives, followed by their coupling with other reactants under controlled conditions. Common reagents used in these reactions include chlorinating agents, amines, and various solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as batch or continuous flow processes. These methods ensure the efficient production of the compound while maintaining high purity and yield. The use of advanced technologies like automated reactors and in-line monitoring systems can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chlorophenyl)-5-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various halogenating agents, nucleophiles, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[3-(4-chlorophenyl)-5-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]-3-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-chlorophenyl)-5-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    Acetylacetone: Another compound with comparable reactivity and applications.

Uniqueness

N-[3-(4-chlorophenyl)-5-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]-3-methoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H20Cl2N4O4S

Molecular Weight

543.4 g/mol

IUPAC Name

N-[5-[2-(3-chloroanilino)-2-oxoethyl]-3-(4-chlorophenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]-3-methoxybenzamide

InChI

InChI=1S/C25H20Cl2N4O4S/c1-35-20-7-2-4-15(12-20)23(33)29-31-21(14-22(32)28-18-6-3-5-17(27)13-18)24(34)30(25(31)36)19-10-8-16(26)9-11-19/h2-13,21H,14H2,1H3,(H,28,32)(H,29,33)

InChI Key

QJIXCITZCUFWBO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NN2C(C(=O)N(C2=S)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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